molecular formula C5H3N3O2S B3362221 Imidazo[2,1-b]thiazole, 5-nitro- CAS No. 96107-61-8

Imidazo[2,1-b]thiazole, 5-nitro-

Cat. No.: B3362221
CAS No.: 96107-61-8
M. Wt: 169.16 g/mol
InChI Key: OSKRVUVSNCGKIB-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole is a fused heterocyclic scaffold renowned for its pharmacological versatility. Derivatives of this core structure exhibit antibacterial, antifungal, antitumoral, antiviral, and immunomodulatory activities . The 5-nitro-substituted variant, imidazo[2,1-b]thiazole, 5-nitro-, is distinguished by its electron-withdrawing nitro group at the C-5 position, which enhances electrophilic reactivity and influences biological interactions.

Properties

IUPAC Name

5-nitroimidazo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2S/c9-8(10)4-3-6-5-7(4)1-2-11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKRVUVSNCGKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320099
Record name Imidazo[2,1-b]thiazole, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96107-61-8
Record name Imidazo[2,1-b]thiazole, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]thiazole, 5-nitro- typically involves the cyclization of 2-aminothiazoles with various electrophiles. One common method is the reaction of 2-aminothiazole with phenacyl bromides in the presence of a base such as potassium carbonate. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazo[2,1-b]thiazole derivative .

Another approach involves the use of microwave irradiation to facilitate the cyclization process. This method offers the advantage of shorter reaction times and higher yields compared to conventional heating methods .

Industrial Production Methods

Industrial production of imidazo[2,1-b]thiazole, 5-nitro- often employs scalable synthetic routes that ensure high purity and yield. One such method involves the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient heat transfer. This approach minimizes the formation of by-products and enhances the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazole, 5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino-substituted imidazo[2,1-b]thiazoles, various substituted derivatives, and further cyclized products with additional ring systems .

Scientific Research Applications

Medicinal Chemistry Applications

Imidazo[2,1-b]thiazole, 5-nitro- derivatives have been investigated for their potential as anticancer agents and antimicrobial agents .

Anticancer Activity

Recent studies have shown that imidazo[2,1-b]thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies : Compounds derived from imidazo[2,1-b]thiazole were evaluated against several human cancer cell lines, including HeLa (cervical), A549 (lung), MCF-7 (breast), and DU-145 (prostate). One notable derivative demonstrated an IC50 value of 1.08 µM against the A549 lung cancer cell line, indicating potent cytotoxicity .
  • Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms:
    • Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
    • Apoptosis Induction : Confirmed through Hoechst staining and annexin V-FITC assays.
    • Tubulin Polymerization Inhibition : Some derivatives inhibit tubulin assembly, crucial for cancer cell proliferation .

Antimicrobial Activity

Imidazo[2,1-b]thiazole, 5-nitro- has shown promising antimicrobial properties:

  • Antitubercular Activity : Certain derivatives have demonstrated effectiveness against Mycobacterium tuberculosis (Mtb), with some compounds showing IC50 values as low as 2.32 µM without acute cellular toxicity .
  • Broad-Spectrum Antiviral Potential : Research indicates efficacy against Coxsackie B4 virus and Feline herpes viruses, suggesting potential for development into broad-spectrum antiviral agents .

Biological Research Applications

The compound is utilized in various biological research contexts:

Enzyme Inhibition Studies

Imidazo[2,1-b]thiazole derivatives have been studied for their ability to inhibit specific enzymes:

  • QcrB Inhibition : This compound targets QcrB, a critical component of the mycobacterial cytochrome bcc-aa3 super complex. Inhibition disrupts the electron transport chain in mycobacterial cells .

Cystic Fibrosis Research

Certain derivatives have been explored for their potential to modulate CFTR chloride channels in cystic fibrosis research. These compounds may help correct defective CFTR activity associated with common mutations .

Industrial Applications

In addition to its medicinal uses, imidazo[2,1-b]thiazole, 5-nitro- serves as a versatile building block in chemical synthesis:

  • Synthesis of Complex Molecules : It is employed in the synthesis of more complex heterocyclic systems and materials with unique electronic and optical properties .

Data Summary Table

Application AreaSpecific Use CaseExample Findings
Medicinal ChemistryAnticancer AgentsIC50 = 1.08 µM against A549 lung cancer cells
Antimicrobial AgentsIC50 = 2.32 µM against Mtb
Biological ResearchEnzyme InhibitionTargets QcrB in Mycobacterium tuberculosis
Cystic Fibrosis ResearchModulates CFTR activity
Industrial ApplicationsChemical SynthesisBuilding block for complex heterocycles

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of substituted imidazo[2,1-b]thiazole derivatives on HT-29 colon cancer cells. The most active compound showed a GI50 value of 0.04 μM, indicating strong antiproliferative effects . This study highlights the potential for developing new anticancer therapies based on structural modifications.

Case Study 2: Antitubercular Efficacy

In vitro studies on imidazo[2,1-b]thiazole derivatives revealed significant antitubercular activity against Mtb H37Ra. One derivative exhibited an IC90 of 7.05 μM without acute toxicity towards normal lung fibroblasts . This underscores the compound's potential as a lead structure for new anti-tuberculosis agents.

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole, 5-nitro- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the enzyme QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex. This inhibition disrupts the electron transport chain, leading to the death of mycobacterial cells . Additionally, certain derivatives induce apoptosis in cancer cells by activating caspases and causing mitochondrial membrane depolarization .

Comparison with Similar Compounds

Data Tables

Table 1: Key Pharmacological Comparisons
Compound Substituent(s) Activity (IC₅₀ or EC₅₀) Reference
6a (5-methylsulfonyl) C-5: SO₂CH₃ COX-2 IC₅₀: 0.12 µM
Adamantylthiourea 3d C-6: Cl Cytotoxicity: 8.7 µM
Benzo[d]-imidazo derivative C-6: 4-Cl-phenyl Antimycobacterial: 4 µg/mL
(mpmt)₂Ir(2-QA) C-3: Me, C-6: Ph Photoluminescence: 31.6%
Table 2: Structural Impact on Activity
Position Modified Functional Group Biological Effect
C-5 -NO₂ Electrophilic enhancement (theorized)
C-5 -SO₂CH₃ COX-2 selectivity
C-6 -Ph Improved lipophilicity
C-3 -Me Stabilizes metal complexes

Discussion

The 5-nitro substitution on imidazo[2,1-b]thiazole remains underexplored in the literature but holds promise for applications requiring electrophilic reactivity, such as DNA damage in oncology. Comparatively, 5-methylsulfonyl derivatives dominate in COX-2 inhibition, while C-6 modifications (e.g., halogens or aryl groups) enhance antimicrobial and antitumor efficacy.

Biological Activity

Imidazo[2,1-b]thiazole derivatives, particularly those with nitro substitutions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Imidazo[2,1-b]thiazole, 5-nitro- , highlighting its potential as an antimicrobial and anti-inflammatory agent based on recent research findings.

Overview of Imidazo[2,1-b]thiazole Derivatives

Imidazo[2,1-b]thiazole is a fused heterocyclic compound that exhibits a wide range of pharmacological properties. The introduction of various substituents, such as nitro groups, can enhance its biological activity. The 5-nitro substitution specifically has been linked to improved efficacy against various pathogens and inflammatory conditions.

Antimycobacterial Activity

Recent studies have demonstrated the potent antimycobacterial activity of imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis. For instance:

  • Compound IT10 : Exhibited an IC50 value of 2.32 μM and an IC90 of 7.05 μM against M. tuberculosis H37Ra, indicating strong antitubercular properties while showing no acute toxicity towards MRC-5 lung fibroblast cells at concentrations below 128 μM .
  • Compound IT06 : Showed an IC50 of 2.03 μM and IC90 of 15.22 μM , further supporting the selective inhibition of M. tuberculosis over non-tuberculous mycobacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[2,1-b]thiazole derivatives has also been investigated:

  • A study focusing on compounds combining indole and imidazo[2,1-b]thiazole reported that several derivatives significantly inhibited LPS-induced production of pro-inflammatory cytokines (NO, IL-6, TNF-α) in RAW264.7 cells. Notably, compound 13b exhibited the most potent anti-inflammatory activity while being non-toxic .

Cytotoxic Activity

Cytotoxicity assessments have shown that certain imidazo[2,1-b]thiazole derivatives can induce apoptosis in cancer cell lines:

  • For example, a benzimidazole conjugate derived from imidazo[2,1-b]thiazole demonstrated an IC50 value of 1.68 μM against tubulin polymerization and arrested the cell cycle at the G2/M phase in A549 cancer cells . This suggests a mechanism involving disruption of microtubule dynamics.

Summary Table of Biological Activities

CompoundBiological ActivityIC50 (μM)IC90 (μM)Remarks
IT10Antitubercular2.327.05Selective against M. tuberculosis
IT06Antitubercular2.0315.22Selective against M. tuberculosis
Compound 13bAnti-inflammatory--Non-toxic; inhibits cytokine production
BenzimidazoleCytotoxicity (cancer cells)1.68-Induces apoptosis; affects tubulin assembly

Case Studies

  • Antimycobacterial Screening : A series of novel imidazo[2,1-b]thiazole derivatives were synthesized and screened for their antimycobacterial activity using the Microplate Alamar Blue Assay. Among these, several compounds showed promising results with MIC values as low as 6.25 mg/ml , indicating their potential for further development as antitubercular agents .
  • Anti-inflammatory Mechanism : In vitro studies revealed that compound 13b not only inhibited pro-inflammatory cytokines but also modulated oxidative stress markers by increasing ROS levels while decreasing GSH content, suggesting a dual mechanism involving both inflammation and oxidative stress pathways .

Q & A

Q. What are the common synthetic routes for 5-nitroimidazo[2,1-b]thiazole derivatives, and how can their yields be optimized?

Methodological Answer:

  • Multicomponent synthesis : Ionic liquids like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) enable one-pot synthesis of imidazo[2,1-b]thiazole hybrids via cyclocondensation of aldehydes, thiosemicarbazides, and isocyanides, achieving yields of 70–85% .
  • Vilsmeier-Haack formylation : Introducing a formyl group at position 5 of the imidazo[2,1-b]thiazole core using POCl₃ and DMF facilitates subsequent derivatization (e.g., Schiff base formation) .
  • Halogenation : Bromination at the C5 position using N-bromosuccinimide (NBS) under controlled conditions improves electrophilic substitution efficiency .
  • Optimization strategies: Solvent choice (e.g., ethanol for cyclization), temperature modulation (60–80°C for ionic liquid-mediated reactions), and catalyst recycling (for ionic liquids) enhance yield and purity .

Q. How do researchers evaluate the preliminary biological activity of 5-nitroimidazo[2,1-b]thiazole compounds in vitro?

Methodological Answer:

  • Enzyme inhibition assays : For 15-lipoxygenase (15-LOX) inhibitors, spectrophotometric monitoring of linoleic acid oxidation at 234 nm quantifies IC₅₀ values (e.g., derivatives with IC₅₀ < 10 µM reported) .
  • Antimycobacterial screening : Compounds are tested against non-tuberculous mycobacteria (NTMs) using microbroth dilution to determine minimum inhibitory concentrations (MICs). For example, Table 3 in lists MICs of 2–16 µg/mL for select derivatives.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) assess selectivity indices (SI) by comparing IC₅₀ values against normal cell lines .

Advanced Research Questions

Q. What methodologies are employed to analyze the structure-activity relationship (SAR) of 5-nitroimidazo[2,1-b]thiazole derivatives as enzyme inhibitors?

Methodological Answer:

  • Electron-withdrawing substituents : Nitro groups at position 5 enhance 15-LOX inhibition by stabilizing charge transfer interactions with the enzyme’s hydrophobic pocket .
  • Heterocyclic extensions : Thiazole or benzo-fused rings (e.g., benzo[d]imidazo[2,1-b]thiazole) improve antimycobacterial activity by increasing lipophilicity and membrane penetration .
  • QSAR modeling : Topological descriptors (e.g., Wiener index) correlate with anticancer activity, guiding the design of 5-nitro derivatives with optimized logP and polar surface area .

Q. How can molecular docking and in silico studies guide the design of 5-nitroimidazo[2,1-b]thiazole-based therapeutic agents?

Methodological Answer:

  • Binding mode analysis : Docking into 15-LOX (PDB: 1LOX) reveals hydrogen bonding between the nitro group and Arg403, while hydrophobic interactions with Phe352 enhance affinity .
  • Dynamic simulations : Molecular dynamics (MD) over 100 ns validate stability of imidazo[2,1-b]thiazole derivatives in the ATP-binding site of EGFR kinase (RMSD < 2 Å) .
  • ADMET profiling : SwissADME predicts blood-brain barrier permeability for CNS-targeted derivatives, while ProTox-II assesses hepatotoxicity risks .

Q. What strategies are used to address discrepancies in biological activity data across different studies on 5-nitroimidazo[2,1-b]thiazole derivatives?

Methodological Answer:

  • Cellular context validation : For 15-LOX inhibitors, discrepancies between purified enzyme assays and cellular models (e.g., A549 cells) are resolved by measuring peroxide levels via Amplex Red assays to confirm intracellular activity .
  • Standardized protocols : Harmonizing MIC testing conditions (e.g., inoculum size, growth media) reduces variability in antimycobacterial data .
  • Meta-analysis : Cross-referencing IC₅₀ values from independent studies identifies outliers caused by assay interference (e.g., compound aggregation) .

Key Research Gaps

  • Physical property profiling : Limited data on ionization potentials and solubility of 5-nitroimidazo[2,1-b]thiazoles hinder formulation studies .
  • Mechanistic elucidation : Radical scavenging experiments (e.g., TEMPO quenching) are needed to confirm photocatalytic C–H functionalization pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Imidazo[2,1-b]thiazole, 5-nitro-
Reactant of Route 2
Imidazo[2,1-b]thiazole, 5-nitro-

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